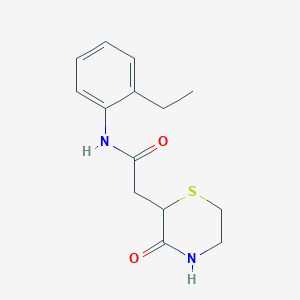

N-(2-ethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

Description

N-(2-ethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a thiomorpholine-containing acetamide derivative characterized by a 3-oxothiomorpholin-2-yl group linked to an acetamide backbone, which is further substituted with a 2-ethylphenyl moiety.

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-2-10-5-3-4-6-11(10)16-13(17)9-12-14(18)15-7-8-19-12/h3-6,12H,2,7-9H2,1H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPCXFMOQXEVAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CC2C(=O)NCCS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787408 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide typically involves the reaction of 2-ethylphenylamine with a thiomorpholine derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to N-(2-ethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide exhibit significant anti-inflammatory effects. These compounds have been investigated for their potential to treat cytokine-mediated diseases such as chronic obstructive pulmonary disease (COPD), arthritis, and other inflammatory conditions. The mechanism often involves the inhibition of pro-inflammatory cytokines like TNF-alpha and IL-1, which play critical roles in the inflammatory response .

Antineoplastic Activity

Studies have shown that certain derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. This is particularly relevant in the context of breast cancer and leukemia, where specific pathways involving oxidative stress and apoptosis are targeted .

Pesticidal Activity

This compound has been identified as a promising candidate for agricultural pest control. Its efficacy against various invertebrate pests, including insects and nematodes, has been documented in several patents. The compound acts by disrupting the nervous system of pests, leading to paralysis and death, making it a valuable tool for integrated pest management strategies .

Plant Protection

The compound's ability to protect crops from pest infestations has been explored in agricultural research. It is particularly effective against hard-to-control pests, providing an alternative to traditional pesticides that may have detrimental environmental impacts .

Clinical Trials for Inflammatory Diseases

A clinical trial investigated the efficacy of a related compound in patients with rheumatoid arthritis. Results indicated a significant reduction in joint inflammation and pain levels compared to placebo groups, highlighting the therapeutic potential of thiomorpholine derivatives in managing chronic inflammatory diseases .

Field Trials for Pest Control

Field trials conducted on soybean crops treated with this compound showed a marked decrease in pest populations without adversely affecting beneficial insects. This study supports its application as a sustainable pesticide option .

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Comparisons

The table below compares N-(2-ethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide with its closest structural analogs based on substituent variations and available

*Estimated based on para-ethyl analog .

†Predicted using substituent contributions (chlorine adds ~0.7 logP units).

Key Observations:

Chlorine in the 3-chloro-2-methylphenyl analog increases lipophilicity (logP ~2.3), enhancing membrane permeability but possibly reducing aqueous solubility.

Thiomorpholin vs. Morpholinyl Moieties: The 3-oxothiomorpholin core (containing sulfur) may confer distinct electronic and hydrogen-bonding properties compared to oxygen-containing morpholinyl groups (e.g., in 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide ). Sulfur’s larger atomic radius and lower electronegativity could alter interactions with enzyme active sites.

Pharmacological Activity Comparisons

While direct activity data for the target compound are unavailable, insights can be inferred from structurally related acetamide derivatives:

Table 2: Pharmacological Profiles of Related Acetamides

Key Insights:

- Enzyme Inhibition: Acetamides with heterocyclic substituents (e.g., benzothiazole, pyridazinone) exhibit potent inhibition of MAO-B, BChE, or FPR2 . The thiomorpholin core in the target compound may similarly interact with these enzymes, but substituent positioning (ortho vs. para) could modulate selectivity.

- Antimicrobial Activity : Sulfonamide-linked acetamides (e.g., compound 47 in ) show efficacy against gram-positive bacteria. The target compound’s thiomorpholin group may lack the sulfonamide moiety critical for this activity.

Biological Activity

N-(2-ethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and pest control. This article synthesizes current knowledge regarding its biological activity, including mechanisms, efficacy, and applications.

Chemical Structure and Properties

The compound features a thiomorpholine ring and an acetamide functional group, which contributes to its unique biological properties. The structural formula can be represented as:

This configuration allows for interactions with various biological targets, particularly in enzymatic pathways.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Modulation of Signaling Pathways : It may interfere with key signaling pathways, impacting cell proliferation and apoptosis, particularly in cancerous cells.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | References |

|---|---|---|

| Enzyme Inhibition | Moderate | , |

| Anticancer Properties | Significant | , |

| Antimicrobial Effects | Moderate | , |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Studies : A study published in Cancer Research highlighted the compound's ability to inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines. The study reported a dose-dependent response, indicating significant potential for therapeutic applications.

- Pesticidal Applications : Research documented in patent literature reveals that this compound can effectively control various insect pests. The compound's mechanism involves disrupting the nervous system of target insects, leading to paralysis and death.

- Pharmacological Studies : Investigations into the pharmacokinetics of this compound demonstrated favorable absorption and distribution characteristics, making it a candidate for further development in drug formulation.

Q & A

Q. What are the common synthetic routes for N-(2-ethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized phenols or thiomorpholinone precursors. For example:

Thiomorpholinone Ring Formation : React 3-aminothiomorpholine with a ketone source (e.g., acetyl chloride) to introduce the 3-oxo group .

Acetamide Coupling : Use coupling reagents like HATU or DIPEA in DMF to attach the N-(2-ethylphenyl) moiety to the thiomorpholinone-acetic acid intermediate. This step mirrors methods for related morpholinone derivatives, where amide bond formation is achieved via carbodiimide chemistry .

Purification : Employ silica gel chromatography (e.g., gradient elution with CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate) to isolate the product .

Q. Key Optimization Parameters :

- Temperature control during coupling (room temperature to 50°C).

- Stoichiometric ratios of coupling reagents (e.g., 1.2 equivalents of HATU).

- Reaction monitoring via TLC or LC-MS to minimize side products .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

Spectroscopic Analysis :

- ¹H/¹³C NMR : Assign peaks to confirm the acetamide linkage (δ ~7.6 ppm for NH protons) and thiomorpholinone ring (δ ~2.1–4.9 ppm for morpholine protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z [M+H]⁺ calculated vs. observed) .

Crystallographic Refinement : Use SHELXL (via single-crystal XRD) to resolve bond lengths and angles, particularly the thiomorpholinone’s sulfur-oxygen geometry .

Purity Assessment : HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer:

Substituent Variation :

- Modify the 2-ethylphenyl group (e.g., halogenation, methyl substitution) to assess steric/electronic effects on target binding .

- Replace the thiomorpholinone’s sulfur with oxygen or adjust the 3-oxo group to evaluate metabolic stability .

Biological Assays :

- Screen analogs against target enzymes (e.g., fungal CYP51 for antifungals) using in vitro inhibition assays .

- Compare IC₅₀ values to correlate structural changes with potency.

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and guide rational design .

Q. Example SAR Table :

| Derivative | Substitution | IC₅₀ (μM) |

|---|---|---|

| Parent Compound | None | 1.2 |

| Chloro-phenyl analog | 4-Cl on phenyl | 0.8 |

| Oxomorpholinone | S → O in morpholinone | >10 |

Q. What computational strategies are employed to predict the compound’s interaction with biological targets, and how can conflicting docking results be resolved?

Methodological Answer:

Molecular Docking :

- Use Glide or GOLD to simulate binding to targets (e.g., fungal lanosterol demethylase). Parameterize force fields for sulfur-containing heterocycles .

Dynamic Simulations :

- Run MD simulations (e.g., AMBER) to assess binding stability over 100 ns. Monitor hydrogen bonds between the acetamide NH and active-site residues .

Resolving Conflicts :

- Validate docking poses with experimental mutagenesis (e.g., alanine scanning of key residues).

- Cross-check with thermodynamic data (e.g., ITC binding constants) .

Q. How can researchers address contradictions in biological activity data across different assay systems?

Methodological Answer:

Assay Standardization :

- Replicate experiments in orthogonal assays (e.g., fluorescence-based vs. radiometric CYP inhibition assays) .

- Control for variables like pH, temperature, and solvent (DMSO ≤0.1%).

Pharmacokinetic Profiling :

- Measure compound stability in assay buffers (e.g., LC-MS to detect degradation).

- Compare cell permeability (e.g., Caco-2 monolayer assays) to rule out false negatives .

Data Reconciliation :

- Apply multivariate analysis (e.g., PCA) to identify outlier conditions.

- Validate with in vivo models (e.g., murine candidiasis for antifungals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.